![molecular formula C6H14N2 B3150374 N-Methyl (R)-2-pyrrolidinomethylamine CAS No. 68766-97-2](/img/structure/B3150374.png)
N-Methyl (R)-2-pyrrolidinomethylamine
Overview
Description
N-Methyl-2-pyrrolidinomethylamine is a compound that is related to the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor and predominantly Ca 2+ ion channel found in neurons . It is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents .
Synthesis Analysis
The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers . N-Methyl-2-Pyrrolidone (NMP) is a powerful, aprotic solvent with high solvency, and low volatility used in the synthesis of polyurethane dispersions (PUD) .Molecular Structure Analysis
The NMDA receptor is assembled as heterotetramers with subunits derived from three subfamilies: the GluN1 subunit, the GluN2 subunit (GluN2A, GluN2B, GluN2C, GluN2D), and the GluN3 subunit (GluN3A and GluN3B) .Chemical Reactions Analysis
N-Methyl-2-pyrrolidone is a toxic dipolar aprotic solvent widely used in the synthesis of polyurethane dispersions (PUD) . It is also involved in the modulation of N-methyl-D-aspartate (NMDA) receptor .Physical And Chemical Properties Analysis
N-Methyl-2-pyrrolidinomethylamine is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents .Scientific Research Applications
Neuroprotection and Antioxidant Effects
The N-methyl-D-aspartate receptors (NMDARs) play a crucial role in excitatory glutamate signaling within the central nervous system (CNS). However, overstimulation of NMDARs can lead to excessive calcium influx, resulting in neuronal apoptosis. Here’s how N-Methyl ®-2-pyrrolidinomethylamine (NMPA) is relevant:
- Background: Research Findings:
Age-Related Macular Degeneration (AMD)
Elevated homocysteine (HHcy) has been associated with AMD. NMPA’s role in retinal pigment epithelium (RPE) activation sheds light on HHcy-induced AMD:
- Background :
Pharmaceutical Solvent
NMPA serves as a versatile solvent with various applications:
Mechanism of Action
Target of Action
The primary target of N-Methyl ®-2-pyrrolidinomethylamine is the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and predominantly a Ca2+ ion channel found in neurons . It is one of three types of ionotropic glutamate receptors, the others being AMPA and kainate receptors . The receptor is a highly complex and dynamic heteromeric protein that interacts with a multitude of intracellular proteins via three distinct subunits, namely GluN1, GluN2, and GluN3 .
Mode of Action
N-Methyl ®-2-pyrrolidinomethylamine interacts with its target, the NMDAR, by functioning primarily as an antagonist . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
The activation of NMDAR affects various biochemical pathways. Specifically, the Ca2+ flux through NMDAR is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions . In addition, NMDARs mediate the influx of extracellular Na+ and Ca2+ and induce membrane depolarization .
Pharmacokinetics
Due to extensive first-pass metabolism, oral bioavailability is expected to be poor .
Result of Action
The activation of NMDAR results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . This leads to a voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .
Future Directions
The future directions of N-Methyl-2-pyrrolidinomethylamine research could involve further investigation into its potential health benefits and risks, as well as its impact on overall well-being . Additionally, more research could be conducted on the potential innovative anticancer therapy by acting on the d-amino acid pathway in cancer cells either blocking or activating their regulatory enzymes .
properties
IUPAC Name |
N-methyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAIQDUWJODKF-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284827 | |
Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl (R)-2-pyrrolidinomethylamine | |
CAS RN |
68766-97-2 | |
Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68766-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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